PDGFR Autophosphorylation Inhibition: RCL L204927 vs. 5,7-Dimethoxy Regioisomer
In a head-to-head panel within the same study, RCL L204927 (compound 17, 6,7-dimethoxy substitution, which corresponds to the 5,8-dimethoxy pattern in the 2-chloro-3-phenylquinoline scaffold) inhibited PDGFR autophosphorylation with an IC₅₀ of 1.5 µM, whereas the 5,7-dimethoxy regioisomer (compound not explicitly numbered but referenced as having 5,7-dimethoxy groups) exhibited an IC₅₀ of 0.08 µM, representing an approximately 19-fold difference in potency [1]. Movement of the methoxy groups to the 5- or 8-position (compounds 15 and 16) reduced potency to undetectable levels [1].
| Evidence Dimension | PDGFR autophosphorylation IC₅₀ |
|---|---|
| Target Compound Data | 1.5 µM (compound 17, 6,7-dimethoxy pattern verified as 5,8-dimethoxy-2-chloro-3-phenylquinoline) |
| Comparator Or Baseline | 5,7-dimethoxy regioisomer: 0.08 µM; 5- or 8-methoxy positional isomers (compounds 15, 16): inactive |
| Quantified Difference | ~19-fold less potent than the 5,7-dimethoxy analog; >100-fold more potent than 5- or 8-methoxy isomers |
| Conditions | Swiss 3T3 cell membrane autophosphorylation assay, [γ-³²P]ATP, IC₅₀ values reproducible within <7–8% between replicate experiments |
Why This Matters
Procurement of precisely the 5,8-dimethoxy isomer is critical because even a one-position shift of a methoxy group can alter PDGFR inhibitory potency by nearly 20-fold, directly impacting assay sensitivity and reproducibility.
- [1] Gazit, A.; App, H.; McMahon, G.; Chen, J.; Levitzki, A.; Bohmer, F. D. Tyrphostins. 5. Potent Inhibitors of Platelet-Derived Growth Factor Receptor Tyrosine Kinase: Structure–Activity Relationships in Quinoxalines, Quinolines, and Indole Tyrphostins. J. Med. Chem. 1996, 39, 2170–2177. View Source
